8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
Description
8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrido[4,3-b][1,4]oxazine core, which is known for its diverse pharmacological properties.
Properties
IUPAC Name |
8-bromo-5-methoxy-4H-pyrido[4,3-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-13-8-6-7(4(9)2-10-8)14-3-5(12)11-6/h2H,3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHPXQDPVPGPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1NC(=O)CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of a methoxy-substituted pyridine derivative followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors, and using automated systems for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the biological context, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: Known for their anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors (FGFRs).
Uniqueness
8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrido[4,3-b][1,4]oxazine core, which is associated with various pharmacological properties. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name: this compound
- CAS Number: 1590410-08-4
- Molecular Formula: C8H7BrN2O3
- Molecular Weight: 259.05678 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator. The compound's structure allows it to bind to various enzymes and receptors involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound has significant anticancer properties. For instance:
- In vitro Studies: The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
- In vivo Studies: Animal models have indicated that treatment with this compound can reduce tumor size and improve survival rates.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | Antitumor | Inhibits cell cycle progression |
| 1H-pyrrolo[2,3-b]pyridine | FGFR Inhibition | Blocks fibroblast growth factor receptors |
Case Studies and Research Findings
Several key studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the compound's effects on breast cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
